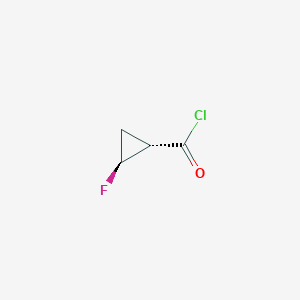
2,4-Dichloro-3-fluorobenzonitrile
Overview
Description
2,4-Dichloro-3-fluorobenzonitrile is an organic compound with the molecular formula C(_7)H(_2)Cl(_2)FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group (-CN). This compound is often used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dichloro-3-fluorobenzonitrile are not well-studied. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound is involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluorobenzonitrile typically involves the halogenation of 3-fluorobenzonitrile. One common method includes the chlorination of 3-fluorobenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl(_3)). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitrile group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) under acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 2,4-Dichloro-3-fluorobenzylamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzonitrile is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Employed in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluorobenzonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence its binding affinity and reactivity. The nitrile group can interact with active sites of enzymes, potentially leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
2,4-Dichlorobenzonitrile: Lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Fluorobenzonitrile: Lacks the chlorine atoms, resulting in different chemical and physical properties.
2,4-Difluorobenzonitrile: Contains two fluorine atoms instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 2,4-Dichloro-3-fluorobenzonitrile is unique due to the combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable intermediate in the synthesis of various compounds with specific properties.
Properties
IUPAC Name |
2,4-dichloro-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGPQHZYZNHITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598482 | |
| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161612-68-6 | |
| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)








